molecular formula C12H15NO B8680979 Methyl-3-Isopropylindolinon

Methyl-3-Isopropylindolinon

Cat. No.: B8680979
M. Wt: 189.25 g/mol
InChI Key: HGICPNNSOUUKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-3-Isopropylindolinon is a compound belonging to the class of organic compounds known as indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-Isopropylindolinon can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole ring . Another approach is the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-Isopropylindolinon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl-3-Isopropylindolinon has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-3-Isopropylindolinon involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-3-Isopropylindolinon is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and isopropyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-3H-indol-2-one

InChI

InChI=1S/C12H15NO/c1-8(2)11-9-6-4-5-7-10(9)13(3)12(11)14/h4-8,11H,1-3H3

InChI Key

HGICPNNSOUUKQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2N(C1=O)C

Origin of Product

United States

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